molecular formula C20H19N3O2S2 B10987439 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10987439
M. Wt: 397.5 g/mol
InChI Key: MUFUCJFBVBTZCN-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features both indole and thiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole ring, a common structure in many biologically active molecules, and the thiazole ring, known for its role in pharmaceuticals, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

  • Formation of the Indole Derivative

    • Starting with 5-methoxyindole, the compound undergoes alkylation with 2-bromoethylamine to form 2-(5-methoxy-1H-indol-1-yl)ethylamine.
    • Reaction conditions: This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Synthesis of the Thiazole Derivative

    • The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with thioamide under cyclization conditions.
    • Reaction conditions: This step often involves heating the reactants in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
  • Coupling Reaction

    • The final step involves coupling the indole derivative with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
    • Reaction conditions: This step is typically carried out in an inert atmosphere at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the methoxy group of the indole ring.
    • Common reagents: Halogenating agents like bromine (Br2), nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of enzymes that interact with indole or thiazole moieties.

    Signal Transduction: It may play a role in modulating signal transduction pathways involving indole derivatives.

Medicine

    Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for antimicrobial drug development.

Industry

    Agriculture: The compound could be used in the development of agrochemicals, such as pesticides or herbicides.

    Cosmetics: Its antioxidant properties may find applications in cosmetic formulations.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that have binding sites for indole or thiazole derivatives.

    Pathways Involved: Signal transduction pathways, oxidative stress response, and enzyme inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the thiazole ring.

    2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide: Contains the thiazole ring but lacks the indole moiety.

Uniqueness

    Structural Complexity: The combination of indole and thiazole rings in a single molecule is relatively rare, providing unique chemical and biological properties.

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H19N3O2S2/c1-25-16-4-5-17-14(11-16)6-8-23(17)9-7-21-19(24)12-15-13-27-20(22-15)18-3-2-10-26-18/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,21,24)

InChI Key

MUFUCJFBVBTZCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

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